molecular formula C8H7ClN2O3 B3212107 Benzamide, 2-chloro-N-methyl-3-nitro- CAS No. 109537-16-8

Benzamide, 2-chloro-N-methyl-3-nitro-

Cat. No.: B3212107
CAS No.: 109537-16-8
M. Wt: 214.60 g/mol
InChI Key: WPDCLTGOCPIKFO-UHFFFAOYSA-N
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Description

Benzamide, 2-chloro-N-methyl-3-nitro-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a chloro group, a nitro group, and a methyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-chloro-N-methyl-3-nitro- typically involves multiple steps, starting from readily available starting materials. One common method involves the nitration of 2-chlorobenzamide to introduce the nitro group, followed by N-methylation to obtain the final product. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and methylating agents such as methyl iodide for N-methylation .

Industrial Production Methods: Industrial production of Benzamide, 2-chloro-N-methyl-3-nitro- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 2-chloro-N-methyl-3-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzamide, 2-chloro-N-methyl-3-nitro- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development .

Industry: In the industrial sector, Benzamide, 2-chloro-N-methyl-3-nitro- is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the creation of compounds with specific properties .

Mechanism of Action

The mechanism of action of Benzamide, 2-chloro-N-methyl-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups may influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

    Benzamide: The parent compound without the chloro, nitro, and methyl substitutions.

    2-chloro-N-methylbenzamide: Lacks the nitro group.

    3-nitrobenzamide: Lacks the chloro and methyl groups.

Uniqueness: Benzamide, 2-chloro-N-methyl-3-nitro- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, while the chloro and methyl groups influence its solubility and binding characteristics .

Properties

IUPAC Name

2-chloro-N-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-10-8(12)5-3-2-4-6(7(5)9)11(13)14/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDCLTGOCPIKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298267
Record name 2-Chloro-N-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109537-16-8
Record name 2-Chloro-N-methyl-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109537-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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